molecular formula C9H6F3N3S B6336152 5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 911135-63-2

5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B6336152
CAS No.: 911135-63-2
M. Wt: 245.23 g/mol
InChI Key: MDQUKWJCBQOBEB-UHFFFAOYSA-N
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Description

5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazole derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-13-8(16)15-14-7/h1-4H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUKWJCBQOBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, sodium hypochlorite.

    Substitution Reagents: Nucleophiles such as amines or thiols in the presence of catalysts like copper or palladium.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

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